tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
Description
Structural Elucidation and Molecular Characterization
Systematic Nomenclature and IUPAC Conventions
The compound adheres to IUPAC nomenclature rules for fused heterocyclic systems. Its official name, tert-butyl 3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate , reflects its structural components:
- Core scaffold : A pyrazolopyridine system (pyrazolo[4,3-c]pyridine) with a fused pyrazole and pyridine ring.
- Functional groups :
- A tert-butyl ester group at position 5.
- An iodine atom at position 3.
- Partial saturation in the pyridine ring (positions 1,4,6,7).
Key identifiers include:
| Parameter | Value |
|---|---|
| CAS Number | 661487-17-8 |
| Molecular Formula | C₁₁H₁₆IN₃O₂ |
| Molecular Weight | 349.17 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(I)=NN2 |
| InChI Key | QXSGVQDVERTESA-UHFFFAOYSA-N |
The IUPAC naming follows fused heterocycle conventions, prioritizing the pyrazole ring as the "parent" component due to its higher priority over pyridine in Hantzsch-Widman nomenclature . The numbering ensures the lowest possible locants for substituents, with iodine at position 3 and the ester at position 5.
Crystallographic Analysis and Three-Dimensional Conformation
While direct crystallographic data for this compound is limited, insights can be drawn from structurally analogous pyrazolopyridine derivatives. For example, 3-iodo-1H-pyrazolo[3,4-b]pyridine exhibits a planar conformation with a dihedral angle of ~0.82° between the pyridine and pyrazole rings, stabilized by N–H⋯N hydrogen bonds . Key features of the target compound’s conformation include:
- Planar fused rings : The pyrazolopyridine core adopts a near-planar geometry, enabling π-conjugation across the aromatic system.
- Steric interactions : The bulky tert-butyl group at position 5 likely induces spatial constraints, influencing the molecule’s packing in the solid state.
- Intermolecular interactions : Potential halogen bonding (C–I⋯N) and π–π stacking interactions may govern crystal packing, as observed in related iodinated heterocycles .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR data for analogous tert-butyl esters (e.g., tert-butyl 3-iodo-1H-pyrazole-1-carboxylate) suggest the following chemical shifts :
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| tert-Butyl (C(CH₃)₃) | 1.50 | Singlet |
| Pyrazolopyridine aromatic protons | 6.70–8.30 | Doublet |
| NH (if present) | 8.10–8.50 | Broad singlet |
¹³C NMR would reveal:
| Carbon Environment | δ (ppm) |
|---|---|
| Carbonyl (C=O) | 170–175 |
| Iodinated carbon (C–I) | 80–90 |
| Aromatic carbons (C–N, C–C) | 100–150 |
Fourier-Transform Infrared (FT-IR)
- Ester carbonyl : Strong absorption at ~1700–1750 cm⁻¹.
- C–I stretch : Weak band at ~600–800 cm⁻¹.
- N–H bending : Broad peaks at ~3200–3500 cm⁻¹ (if NH groups are present).
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound likely exhibits absorption bands in the 250–350 nm range due to π→π* transitions in the conjugated pyrazolopyridine system.
Mass Spectrometric Fragmentation Patterns
The molecular ion peak (M⁺) appears at m/z 349.17 (C₁₁H₁₆IN₃O₂). Key fragmentation pathways include:
| Fragment | m/z | Proposed Structure |
|---|---|---|
| [M – Boc]⁺ | 194 | Loss of tert-butyl group (C₄H₉) |
| [M – CO₂]⁺ | 303 | Decarboxylation of the ester group |
| [C₉H₁₀IN₂]⁺ | 253 | Cleavage of the pyrazolopyridine core |
| [C₇H₆N₂]⁺ | 108 | Pyrazole fragment |
Halogen scrambling (e.g., iodine loss as I⁻) may contribute to secondary peaks.
Properties
IUPAC Name |
tert-butyl 3-iodo-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-5-4-8-7(6-15)9(12)14-13-8/h4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSGVQDVERTESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661487-17-8 | |
| Record name | tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate involves several steps. One common synthetic route includes the following steps :
Formation of the pyrazolo[4,3-c]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[4,3-c]pyridine ring system.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Iodo Group Substitution Reactions
The iodine atom at position 3 is highly reactive in cross-coupling reactions, enabling functionalization of the pyrazolopyridine scaffold. Common transformations include:
*Yields are generalized from analogous reactions due to limited direct data .
The iodo group’s electron-deficient position enhances susceptibility to nucleophilic aromatic substitution under metal-catalyzed conditions .
Deprotection of the tert-Butyl Ester
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to generate a free amine, critical for further derivatization:
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic Hydrolysis | TFA (neat or in DCM), 0–25°C, 1–4h | 3-Iodo-pyrazolopyridine-5-carboxylic acid | Precursor for amide coupling |
| Gas-Phase Deprotection | HCl (g) in dioxane, 0°C, 2h | Hydrochloride salt of free amine | Salt formation for solubility |
The Boc group’s removal is quantitative under trifluoroacetic acid (TFA), with minimal side reactions .
Cycloaddition and Ring-Opening Reactions
The pyrazolopyridine core participates in [3+2] cycloadditions with dipolarophiles like nitrones or azides:
These reactions exploit the electron-rich nature of the pyridine ring, enabling diversification for medicinal chemistry applications .
Ester Functionalization
The carboxylate group undergoes nucleophilic acyl substitution:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Amines (R-NH₂) | HATU, DIPEA, DMF, rt | 5-Carboxamide derivatives | 70–90% |
| Alcohols (R-OH) | H₂SO₄, reflux | Transesterified esters | 50–80% |
Amide derivatives are prioritized in drug discovery for improved pharmacokinetics .
Metal Complexation
The nitrogen-rich scaffold acts as a ligand for transition metals:
| Metal Salt | Conditions | Complex Application |
|---|---|---|
| Pd(OAc)₂ | DMF, 100°C | Catalytic cross-coupling reactions |
| Cu(OTf)₂ | MeCN, rt | Lewis acid catalysis |
These complexes are utilized in catalysis or as structural motifs in materials science .
Key Research Findings:
-
The iodine atom’s position directs regioselectivity in cross-coupling reactions, favoring C-3 substitution over other sites .
-
Deprotection of the Boc group proceeds without ring-opening side reactions due to steric protection from the fused pyrazole .
-
Computational studies suggest the pyrazolopyridine core’s aromaticity stabilizes transition states in cycloadditions, improving yields .
Applications include the synthesis of kinase inhibitors, antiviral agents, and fluorescent probes .
Scientific Research Applications
tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of pyrazolo[4,3-c]pyridine derivatives on various biological pathways.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the areas of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate depends on its specific application . In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Key Observations:
Reactivity and Functionalization: The 3-iodo derivative is uniquely suited for cross-coupling reactions due to the lability of the C–I bond, enabling aryl or alkyl group introductions . The 3-amino analog serves as a nucleophilic intermediate for amide or urea formation . The 3-cyano derivative provides a nitrile group for hydrolysis to carboxylic acids or reduction to amines .
The 7,7-dimethyl variant introduces steric bulk, which may influence conformational flexibility in polymer matrices .
Applications: Iodo and cyano derivatives are pivotal in medicinal chemistry for constructing complex heterocycles (e.g., and describe similar intermediates in kinase inhibitor synthesis) . Amino and oxo derivatives are utilized in crystallography (e.g., X-ray structure determination via SHELX programs ).
Biological Activity
tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its potential as a drug candidate. Key areas of activity include:
1. Enzyme Inhibition
- DYRK1A Inhibition : Studies indicate that derivatives of pyrazolo compounds exhibit significant inhibition of DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), an enzyme implicated in various neurodegenerative diseases including Alzheimer's disease. The compound demonstrated nanomolar-level inhibitory activity alongside antioxidant properties .
2. Antioxidant Properties
- The compound has shown robust antioxidant activity in vitro. This is crucial for mitigating oxidative stress-related damage in cells, which is a contributing factor in many chronic diseases .
3. Anti-inflammatory Effects
- In pharmacological testing, the compound exhibited anti-inflammatory effects through modulation of pro-inflammatory cytokines in microglial cells. This suggests potential therapeutic applications in inflammatory conditions .
Case Studies
Several studies have highlighted the biological significance of pyrazolo derivatives:
Case Study 1: DYRK1A Inhibition
- A study focused on the design and synthesis of non-toxic DYRK1A inhibitors identified a series of pyrazolo derivatives that displayed significant inhibitory effects on DYRK1A activity. The study utilized computational modeling to optimize the binding affinity and subsequently validated these findings through enzymatic assays .
Case Study 2: Antioxidant and Anti-inflammatory Activity
- Another investigation evaluated the antioxidant capabilities of pyrazolo compounds using ORAC assays. The results indicated that these compounds could significantly reduce oxidative stress markers in BV2 microglial cells when subjected to lipopolysaccharide (LPS) treatment .
Table 1: Biological Activities of this compound
| Activity Type | Assay Methodology | Result |
|---|---|---|
| DYRK1A Inhibition | Enzymatic Assays | Nanomolar IC50 |
| Antioxidant Activity | ORAC Assay | Significant reduction in ROS |
| Anti-inflammatory | Cytokine Profiling | Decreased IL-6 and TNF-alpha levels |
Q & A
Q. Q: What are the key synthetic routes for tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate, and how can intermediates be validated?
A:
-
Synthetic Routes :
- Core Scaffold Formation : The bicyclic pyrazolo-pyridine core is typically constructed via cyclocondensation of hydrazine derivatives with appropriately substituted pyridine precursors. For example, ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate derivatives (e.g., Compound 15 in ) are synthesized through ketone-ester cyclization, followed by iodination at the 3-position using N-iodosuccinimide (NIS) .
- Protection/Deprotection : The tert-butyl ester group is introduced via Boc protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., Et₃N in THF) .
-
Validation :
- NMR/LC-MS : Confirm intermediate structures using -NMR (e.g., pyrazole proton at δ 6.5–7.5 ppm) and LC-MS (e.g., molecular ion peak matching CHINO) .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures >95% purity before proceeding to crystallization .
Advanced Structural Analysis
Q. Q: How can X-ray crystallography resolve ambiguities in the bicyclic framework’s conformation?
A:
-
Method : Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, ring puckering, and iodine positioning. For example, tert-butyl 3-oxo-pyrazolo[4,3-c]pyridine-5-carboxylate () was resolved using SHELXL-97 (space group ), revealing a chair-like conformation in the piperidine ring and planarity in the pyrazole moiety .
-
Key Parameters :
Parameter Value () Bond length (C-I) 2.10 Å Dihedral angle (N-N-C) 120.5° Hydrogen bond (N-H···O) 2.89 Å -
Contradictions : Discrepancies in puckering amplitudes (e.g., ) may arise from solvent effects or computational models. Use Cremer-Pople coordinates to standardize analysis .
Handling Contradictory Reactivity Data
Q. Q: Why do iodination yields vary significantly across studies, and how can conditions be optimized?
A:
- Factors Affecting Yield :
- Solvent Polarity : Polar aprotic solvents (DMF, DCM) favor electrophilic iodination .
- Temperature : Low temperatures (−20°C) reduce side reactions (e.g., dehydrohalogenation) .
- Optimization Workflow :
Advanced Functionalization Strategies
Q. Q: What methodologies enable regioselective cross-coupling of the 3-iodo substituent?
A:
- Pd-Catalyzed Coupling :
- Challenges : Steric hindrance from the tert-butyl group may reduce reactivity. Mitigate by:
Computational Modeling for Drug Design
Q. Q: How can DFT calculations predict the compound’s binding affinity to kinase targets?
A:
- Protocol :
- Key Insights :
Analytical Challenges in Purity Assessment
Q. Q: How can trace impurities (<0.1%) be identified and quantified?
A:
- Techniques :
- Case Study : A 0.05% impurity in Compound 15 () was identified as an over-iodinated derivative using -NMR DEPT-135 .
Stability Under Storage Conditions
Q. Q: What degradation pathways occur during long-term storage, and how can they be mitigated?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
